molecular formula C16H14N2 B098876 (beta-(2-Pyridyl)ethyl)isoquinoline CAS No. 16994-48-2

(beta-(2-Pyridyl)ethyl)isoquinoline

Cat. No.: B098876
CAS No.: 16994-48-2
M. Wt: 234.29 g/mol
InChI Key: RSBCTUPEIZFAAB-UHFFFAOYSA-N
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Description

(beta-(2-Pyridyl)ethyl)isoquinoline is a synthetic organic compound featuring a fused isoquinoline core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This particular derivative is functionalized with a 2-pyridylethyl side chain, a modification designed to explore structure-activity relationships and enhance interactions with biological targets. Isoquinoline derivatives are extensively investigated for their potential pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . The structural motif of appending nitrogen-containing heterocycles, such as pyridine, to the isoquinoline core is a common strategy in drug discovery to fine-tune properties like solubility, binding affinity, and metabolic stability . Researchers value this compound as a key intermediate or precursor for the synthesis of more complex molecules in the development of novel therapeutic agents. Its mechanism of action is highly dependent on the specific final structure and target, but often involves enzyme inhibition or receptor modulation, making it a versatile tool for probing biological pathways . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-7-15-13(5-1)10-12-18-16(15)9-8-14-6-3-4-11-17-14/h1-7,10-12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCTUPEIZFAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937715
Record name 1-[2-(Pyridin-2-yl)ethyl]isoquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID90937715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16994-48-2, 75366-63-1
Record name (Beta-(2-pyridyl)ethyl)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016994482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, (2-(2-pyridinyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075366631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Pyridin-2-yl)ethyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Beta 2 Pyridyl Ethyl Isoquinoline and Its Advanced Analogues

Strategies for Carbon-Carbon Bond Formation in Pyridyl-Isoquinoline Linkages

The creation of the ethyl bridge between the pyridine (B92270) and isoquinoline (B145761) rings is a critical step in the synthesis of the target molecule. Various carbon-carbon bond-forming reactions have been employed to achieve this linkage, with modern cross-coupling reactions offering significant versatility.

Exploration of Cross-Coupling Reactions in the Construction of the Ethyl Bridge

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. Several of these reactions are applicable to the synthesis of (beta-(2-Pyridyl)ethyl)isoquinoline.

Heck Reaction : The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, presents a viable route. researchgate.net For instance, the reaction of 2-vinylpyridine (B74390) with a suitably functionalized isoquinoline halide or triflate could form the desired ethyl bridge. Research has demonstrated the feasibility of Heck couplings with 2-vinylpyridine and various aryl chlorides, affording trans-2-styrylpyridines. prepchem.com The reaction conditions often utilize a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. prepchem.com

Suzuki Coupling : The Suzuki coupling, which joins an organoboron compound with a halide or triflate, is another widely used method. mdpi.com In this context, a 2-(2-haloethyl)pyridine could be coupled with an isoquinolineboronic acid or ester, or conversely, a 2-pyridylethylboronic acid derivative could be reacted with a halo-isoquinoline. The synthesis of 2-arylpyridines via Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids has been reported, showcasing the utility of this reaction for functionalizing the pyridine ring. sigmaaldrich.com

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.netresearchgate.net This reaction is known for its high functional group tolerance. orgsyn.org The synthesis of this compound could be envisioned through the coupling of a 2-pyridylethylzinc halide with a halo-isoquinoline. The preparation of stable 2-pyridylzinc reagents for Negishi reactions has been developed, enhancing the practicality of this approach. jk-sci.com

Sonogashira Coupling : The Sonogashira coupling reaction between a terminal alkyne and an aryl or vinyl halide offers another pathway. acs.orgthieme-connect.com One could couple a 2-ethynylpyridine (B158538) with a halo-isoquinoline, followed by reduction of the resulting alkyne to an ethyl bridge. The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. youtube.com

Table 1: Overview of Cross-Coupling Reactions for Pyridyl-Isoquinoline Linkage

Reaction NamePyridine Synthon ExampleIsoquinoline Synthon ExampleCatalyst System Example
Heck Reaction2-VinylpyridineHalo-isoquinolinePd(OAc)₂, Phosphine Ligand
Suzuki Coupling2-(2-Haloethyl)pyridineIsoquinolineboronic acidPd(dppf)Cl₂, Base (e.g., K₂CO₃)
Negishi Coupling2-Pyridylethylzinc halideHalo-isoquinolinePd(0) or Ni(0) complex
Sonogashira Coupling2-EthynylpyridineHalo-isoquinolinePd catalyst, Cu(I) co-catalyst, Amine base

Application of Condensation and Cyclization Approaches for the Isoquinoline Core

Classical cyclization reactions are fundamental to the construction of the isoquinoline ring system itself. These methods often form the core structure from acyclic precursors.

Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456). jk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.org This intermediate can then be dehydrogenated to the corresponding isoquinoline. For the synthesis of the target molecule, one would start with N-(2-phenylethyl)-3-(pyridin-2-yl)propanamide. The reaction is most effective when the phenyl ring is electron-rich. nrochemistry.com

Pictet-Spengler Reaction : The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure under acidic conditions to yield a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comjk-sci.com To synthesize a (beta-(2-Pyridyl)ethyl)tetrahydroisoquinoline, one could use 2-phenylethanamine and a pyridine-containing aldehyde, or more directly, react 2-(pyridin-2-yl)ethanamine with a phenylacetaldehyde (B1677652) derivative. nih.gov The resulting tetrahydroisoquinoline can then be oxidized to the isoquinoline.

Table 2: Classical Reactions for Isoquinoline Core Synthesis

Reaction NameKey PrecursorsIntermediate ProductFinal Product (after potential oxidation)
Bischler-Napieralskiβ-phenylethylamide3,4-DihydroisoquinolineIsoquinoline
Pictet-Spenglerβ-arylethylamine, Aldehyde/KetoneTetrahydroisoquinolineIsoquinoline

Enantioselective Synthesis Techniques for Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound analogues, particularly those with a chiral center at the C-1 position of the isoquinoline, is of significant interest. Several strategies can be employed to achieve this. nih.govnih.gov

Chiral Auxiliaries : A common approach is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.orgdicp.ac.cnnih.gov For example, a chiral auxiliary can be attached to the nitrogen of the isoquinoline precursor to direct the addition of the pyridylethyl group. Common chiral auxiliaries include derivatives of pseudoephedrine and camphorsultam. wikipedia.org

Asymmetric Hydrogenation : The enantioselective hydrogenation of a prochiral 3,4-dihydroisoquinoline intermediate, formed via a Bischler-Napieralski reaction, can yield a chiral tetrahydroisoquinoline. mdpi.com Various chiral catalysts, often based on rhodium or iridium, have been developed for this purpose. mdpi.com

Asymmetric Pictet-Spengler Reaction : The Pictet-Spengler reaction can be rendered enantioselective by using a chiral Brønsted acid catalyst or by employing a chiral auxiliary on either the amine or aldehyde reactant. thieme-connect.com This allows for the direct formation of enantioenriched tetrahydroisoquinolines.

Enantioselective Synthesis of Precursors : An alternative strategy is to use an enantiomerically pure precursor. For example, the enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde has been reported. chemicalbook.com This chiral amine can then be used in subsequent reactions to build the isoquinoline ring system.

Synthesis and Functionalization of Precursor Building Blocks

The successful synthesis of the target molecule relies on the availability of suitably functionalized pyridine and isoquinoline synthons.

Preparation and Derivatization of Pyridine-Containing Synthons

A variety of pyridine-containing building blocks are required for the different synthetic strategies.

2-(2-Haloethyl)pyridines : These are key precursors for Suzuki and Negishi couplings. 2-(2-Bromoethyl)pyridine can be synthesized from 2-(hydroxyethyl)pyridine by treatment with hydrobromic acid. prepchem.comnih.gov

2-(2-Aminoethyl)pyridine : This synthon is essential for the Pictet-Spengler reaction. It can be prepared by reacting 2-bromopyridine (B144113) with an excess of ethylenediamine. prepchem.comsigmaaldrich.comnih.gov

2-Vinylpyridine : A crucial component for the Heck reaction, 2-vinylpyridine is commercially available or can be synthesized through various methods.

Functionalized Pyridines : Further derivatization of the pyridine ring can be achieved through various reactions. For example, 2-aminopyridine (B139424) can be used as a starting material for the synthesis of a range of derivatives. rsc.org The synthesis of ethyl 2-(pyridin-2-ylamino)acetate derivatives has also been reported. researchgate.net

Preparation and Derivatization of Isoquinoline-Containing Synthons

The isoquinoline moiety can also be prepared and functionalized in various ways prior to coupling with the pyridine fragment.

1-Methylisoquinoline : This commercially available starting material can be functionalized at the C-4 position. Alkylation of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline with electrophiles in the presence of a strong base has been shown to introduce substituents at the C-4 position of the corresponding 1-methylisoquinoline. thermofisher.com

Isoquinoline-1-carbonitrile : This compound serves as a versatile intermediate for the synthesis of various isoquinoline derivatives. fishersci.comnih.govnih.gov It can be used in the synthesis of imidazo[5,1-a]isoquinolines. fishersci.comnih.gov

Halo-isoquinolines : These are essential for cross-coupling reactions. They can be prepared through various halogenation methods. The palladium-catalyzed iminoannulation of internal alkynes with o-iodobenzaldehydes provides a route to substituted isoquinolines that can serve as precursors to halo-isoquinolines.

Optimization of Synthetic Reaction Conditions and Yields for Enhanced Efficiency

The efficient synthesis of this compound and its structurally advanced analogues is highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent, reaction temperature, and time are manipulated to maximize product yield and purity while minimizing side reactions and environmental impact. The primary synthetic routes, including the Bischler-Napieralski and Pictet-Spengler reactions, offer multiple variables that can be fine-tuned for enhanced efficiency. wikipedia.orgnumberanalytics.comorganic-chemistry.orgwikipedia.org

The Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, is a cornerstone for creating 3,4-dihydroisoquinoline scaffolds that can be subsequently aromatized. wikipedia.orgpharmaguideline.com The choice of the cyclizing agent is critical. While traditional reagents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) are effective, modern syntheses often explore other Lewis acids and condensing agents to improve yields and accommodate sensitive functional groups on the starting materials. organic-chemistry.orgwikipedia.org Reaction temperature is another crucial factor; while higher temperatures can accelerate the reaction, they may also promote the formation of byproducts. organic-chemistry.org

Similarly, the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure, is profoundly influenced by the reaction environment. wikipedia.orgnumberanalytics.com The reaction traditionally requires an acid catalyst and heat, but studies have shown that in some cases, particularly with electron-rich aromatic rings, the reaction can proceed under milder conditions and even without a catalyst, leading to superior yields. wikipedia.org The selection of solvent and the nature of the acid catalyst play a pivotal role in the electrophilicity of the intermediate iminium ion, which is the driving force for the cyclization step. wikipedia.orgnumberanalytics.com

Detailed research findings from studies on analogous isoquinoline syntheses demonstrate a systematic approach to optimization. By methodically varying one parameter at a time—such as the dehydrating agent or solvent—researchers can identify the optimal conditions for a specific substrate.

For instance, in a study optimizing the synthesis of a tetracyclic spiroindoline via an interrupted Bischler-Napieralski reaction, various reagents were tested to promote the cyclization. The results highlight the superior efficacy of POCl₃ compared to other agents like triflic anhydride (B1165640) (Tf₂O) or Eaton's reagent. nih.gov

Table 1: Example of Reagent Optimization for a Bischler-Napieralski Type Reaction

This table illustrates typical optimization parameters for a reaction analogous to the synthesis of substituted isoquinolines. Data is based on the synthesis of tetracyclic spiroindolines. nih.gov

EntryReagentSolventTemperature (°C)Yield (%)
1Tf₂OMeCN80No Reaction
2PPAToluene110<5
3Eaton's ReagentDCE80No Reaction
4POCl₃MeCN8027
5POCl₃Toluene11025

Further optimization often involves adjusting the stoichiometry of the chosen reagent and the reaction time. Increasing the amount of the cyclizing agent can sometimes improve the yield, but an excessive amount may lead to degradation or side-product formation. nih.gov

In the context of the Pictet-Spengler reaction, optimization focuses on balancing the rate of imine formation and subsequent cyclization. The choice of acid catalyst and solvent system is paramount. For the synthesis of various tetrahydroisoquinoline derivatives, microwave-assisted protocols have been developed to significantly shorten reaction times while maintaining high yields. researchgate.net

Table 2: Optimization of Reaction Time and Yield for Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction

This table shows representative data for the synthesis of tetrahydroisoquinoline derivatives, demonstrating the efficiency of optimized conditions. researchgate.net

ProductReaction Time (min)Yield (%)
1,2,3,4-Tetrahydroisoquinoline1592
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline1095
1-Methyl-1,2,3,4-tetrahydroisoquinoline2088
1-Phenyl-1,2,3,4-tetrahydroisoquinoline2585

For advanced analogues of this compound, where additional functional groups or complex ring systems are present, these optimization principles remain fundamental. The introduction of electron-donating or electron-withdrawing groups on either the pyridine or the isoquinoline precursor ring can significantly alter the electronic properties of the molecule, necessitating a re-optimization of the established reaction conditions to achieve maximum efficiency. numberanalytics.com Modern catalytic systems, including those based on palladium, rhodium, or copper, offer alternative synthetic pathways that can provide access to a broader range of functionalized isoquinolines, often in high yields under mild conditions. organic-chemistry.org

Chemical Reactivity and Transformational Chemistry of Beta 2 Pyridyl Ethyl Isoquinoline

Investigations into Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) and Isoquinoline (B145761) Rings

The reactivity of the isoquinoline and pyridine rings within the (beta-(2-Pyridyl)ethyl)isoquinoline molecule towards electrophilic and nucleophilic substitution is a key aspect of its chemistry.

Electrophilic Aromatic Substitution:

In the isoquinoline moiety, electrophilic substitution predominantly occurs on the benzene (B151609) ring, which is more electron-rich compared to the pyridine ring. quimicaorganica.org The positions most favorable for substitution are C5 and C8, a preference dictated by the stability of the resulting cationic intermediate. quimicaorganica.orgthieme-connect.de Studies on the electrophilic reactivity of the neutral isoquinoline molecule have established a positional reactivity order of 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This indicates that the 4-position is the most activated towards electrophiles. rsc.org

The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic attack.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine and the pyridinoid part of the isoquinoline ring makes them susceptible to nucleophilic attack. Nucleophilic substitution reactions on isoquinolines can lead to the introduction of various functional groups. For instance, the displacement of a chloro group at the 1-position of a substituted isoquinoline with sodium methanethiolate (B1210775) or the enolate of acetophenone (B1666503) has been reported. thieme-connect.de

Recent studies have also explored the nucleophilic dearomatization of pyridines, quinolines, and isoquinolines, including hydroboration and hydrosilylation reactions that can lead to N-substituted 1,2-dihydroisoquinolines. acs.org

Catalytic Hydrogenation and Dehydrogenation Studies

Catalytic hydrogenation and dehydrogenation are pivotal transformations for modifying the saturation level of the heterocyclic rings in this compound, thereby accessing a broader range of structural analogs.

Catalytic Hydrogenation:

The hydrogenation of the isoquinoline ring system can be controlled to yield either 1,2,3,4-tetrahydroisoquinolines or, under more forcing conditions, fully saturated decahydroisoquinolines. Various catalysts, including platinum, palladium, and nickel-based systems, have been employed for the hydrogenation of quinolines and isoquinolines. researchgate.net For instance, a thermoregulated phase-transfer platinum nanocatalyst has demonstrated high activity and selectivity in the hydrogenation of isoquinolines. researchgate.net Similarly, N-doped carbon-modified iron-based catalysts and palladium on carbon nitride (Pd/CN) have been used for the controlled hydrogenation of N-heteroarenes. researchgate.net

Dehydrogenation:

The reverse reaction, dehydrogenation, is crucial for the synthesis of fully aromatic isoquinoline derivatives from their partially or fully saturated precursors. A common method involves the use of a palladium catalyst to dehydrogenate 3,4-dihydroisoquinolines, which are often intermediates in isoquinoline synthesis. wikipedia.orgpharmaguideline.com

Advanced Functional Group Interconversions at Peripheral Molecular Sites

Beyond modifications to the core heterocyclic systems, functional group interconversions at the ethyl bridge or on substituents of the pyridine and isoquinoline rings are essential for creating diverse derivatives. These transformations allow for the fine-tuning of the molecule's properties.

Strategic Derivatization for Structural Diversification and Modulated Reactivity

The strategic derivatization of this compound is a cornerstone for exploring its chemical space and modulating its reactivity. This involves a variety of chemical reactions targeting different parts of the molecule.

Amidation and Esterification Reactions for Molecular Modification

Amidation and esterification reactions are powerful tools for modifying the structure of this compound, particularly when precursor molecules contain carboxylic acid or amine functionalities.

Amidation:

Amidation reactions can be used to form amide bonds, for example, by coupling an amine with a carboxylic acid derivative. Research has described the synthesis of isoquinoline derivatives through the acylation of 6-aminoisoquinoline. google.com In other work, isoquinolinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase were prepared, highlighting the importance of the amide linkage in biologically active molecules. nih.gov

Esterification:

Esterification, the reaction of an alcohol with a carboxylic acid, can be employed to introduce ester functionalities. For instance, the alkylation of enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonate (B1217627) with β-dicarbonyl compounds involves ester intermediates. researchgate.net

Directed Halogenation and Alkylation Studies

Directed Halogenation:

Halogenation provides a handle for further functionalization, such as cross-coupling reactions. While specific studies on the directed halogenation of this compound are not prevalent, general methods for the halogenation of isoquinolines can be applied.

Alkylation:

Alkylation introduces alkyl groups onto the molecule. The reaction of in situ generated EEDI (from isoquinoline and diethyl pyrocarbonate) with alkylating agents like diethyl malonate in the presence of lithium chloride has been shown to produce alkyl dihydroisoquinolines in high yields. researchgate.net Furthermore, stereospecific substitution of enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonate with various nucleophiles, including carbon nucleophiles for alkylation, has been demonstrated. researchgate.net

Coordination Chemistry and Metal Complexation of Beta 2 Pyridyl Ethyl Isoquinoline

Elucidation of Ligand Design Principles and Denticity

The efficacy of (beta-(2-Pyridyl)ethyl)isoquinoline as a ligand is rooted in its structural design, which allows for effective chelation to a metal center. The presence of two distinct nitrogen donor atoms and a flexible linker are key to its coordination behavior.

Identification and Characterization of Chelation Modes and Primary Binding Sites (Pyridyl Nitrogen, Isoquinoline (B145761) Nitrogen)

The primary binding sites of this compound are the nitrogen atoms of the pyridyl and isoquinoline rings. As a bidentate ligand, it utilizes these two nitrogen atoms to coordinate to a single metal ion, forming a stable chelate ring. The ethyl linker between the two aromatic rings plays a crucial role in enabling this chelation. The formation of such a ring is entropically favored over the coordination of two separate monodentate ligands.

The coordination of both the pyridyl and isoquinoline nitrogen atoms to a metal center is confirmed through various spectroscopic techniques. For instance, in Infrared (IR) spectroscopy, shifts in the characteristic vibrational frequencies of the C=N bonds within the pyridine (B92270) and isoquinoline rings to higher wavenumbers upon complexation indicate the involvement of these nitrogen atoms in bonding with the metal.

Analysis of Conformational Flexibility and Rigidity upon Metal Coordination

In its free, uncoordinated state, the this compound ligand possesses considerable conformational flexibility due to the rotation around the single bonds of the ethyl bridge. rsc.org This allows the pyridyl and isoquinoline moieties to adopt various spatial arrangements relative to each other.

Synthesis and Structural Characterization of Transition Metal Complexes

The versatile nature of this compound allows for the synthesis of complexes with a variety of d-block transition metals. The preparation and detailed characterization of these complexes provide insight into their molecular architecture and bonding.

Preparation of Complexes with D-Block Metals (e.g., Palladium(II), Platinum(II), Copper(I/II), Nickel(II), Iron(II/III), Silver(I))

Complexes of this compound with various transition metals can be synthesized through straightforward reaction pathways. Typically, this involves reacting a salt of the desired metal (e.g., chlorides, nitrates, or acetates) with the ligand in an appropriate solvent. For instance, palladium(II) and platinum(II) complexes, which often favor square planar geometries, can be prepared by reacting sources like palladium(II) chloride or potassium tetrachloroplatinate(II) with the ligand. nih.govnih.gov Similarly, complexes of copper, nickel, iron, and silver can be obtained using their respective metal salts under suitable reaction conditions. mdpi.commdpi.com The stoichiometry of the reactants is controlled to achieve the desired ligand-to-metal ratio in the final complex.

Spectroscopic and Crystallographic Elucidation of Complex Architectures (e.g., Nuclear Magnetic Resonance Spectroscopy, X-ray Diffraction, Infrared Spectroscopy)

A combination of spectroscopic and crystallographic methods is essential for the unambiguous characterization of the synthesized metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. rsc.orgmdpi.com Upon coordination, the chemical shifts of the protons and carbons on the pyridyl and isoquinoline rings are altered compared to the free ligand, providing evidence of complex formation. The specific changes in chemical shifts can also offer clues about the coordination geometry and the electronic environment around the metal center. mdpi.comescholarship.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. As mentioned earlier, shifts in the vibrational modes of the pyridine and isoquinoline rings are indicative of bonding through the nitrogen atoms. nih.gov

Determination of Ligand-to-Metal Stoichiometry and Coordination Geometries (e.g., Square Planar, Tetrahedral, Octahedral)

The ligand-to-metal stoichiometry and the resulting coordination geometry are dependent on the specific metal ion and the reaction conditions.

Stoichiometry: Depending on the coordination number and oxidation state of the metal, complexes with different ligand-to-metal ratios can be formed. For example, a metal ion that favors a coordination number of four, such as Pd(II) or Pt(II), might form a 1:1 complex with this compound and two other monodentate ligands (e.g., halides) to achieve a square planar geometry. Alternatively, it could form a 2:1 complex where two bidentate ligands occupy all four coordination sites.

Coordination Geometries: The flexible nature of the ethyl linker in this compound allows it to adapt to various coordination geometries preferred by different metal ions.

Square Planar: Commonly observed for d⁸ metals like Pd(II) and Pt(II).

Tetrahedral: Can be adopted by metals such as Cu(I) and Zn(II).

Octahedral: Typical for metals like Fe(II/III), Ni(II), and Cu(II), where the this compound ligand can occupy two coordination sites, with other ligands completing the octahedral sphere.

The interplay between the electronic properties of the metal ion and the steric and electronic characteristics of the this compound ligand ultimately determines the final structure and properties of the resulting coordination complex.

Electronic Properties and Their Modulation within this compound Metal Complexes

The electronic characteristics of metal complexes incorporating this compound are expected to be governed by the identity of the metal ion, its oxidation state, and the resulting coordination geometry. The electronic absorption spectra of such complexes would primarily display d-d and charge-transfer transitions.

d-d Transitions: For transition metal ions with incomplete d-orbitals, such as copper(II) and nickel(II), coordination with this compound leads to the splitting of d-orbital energies. The electronic transitions between these split levels, known as d-d transitions, are typically observed in the visible range of the electromagnetic spectrum and are responsible for the color of these complexes. The energy and intensity of these transitions are sensitive to the ligand field strength and the geometry of the complex.

Charge-Transfer Transitions: Intense charge-transfer bands are also expected.

Metal-to-Ligand Charge-Transfer (MLCT): These transitions involve the promotion of an electron from a metal-centered orbital to a ligand-centered orbital. Given the presence of π-acceptor pyridine and isoquinoline rings, MLCT bands are anticipated, particularly with electron-rich metal centers in lower oxidation states.

Ligand-to-Metal Charge-Transfer (LMCT): These transitions, which involve electron promotion from a ligand orbital to a metal orbital, are more probable with metal ions in higher oxidation states.

The electronic properties of these complexes can be fine-tuned by several factors, including the choice of metal ion, the coordination environment, and the solvent polarity, which can lead to solvatochromic effects.

To illustrate the nature of electronic transitions in similar systems, the following table presents data for complexes of a related bidentate N-donor ligand, 1,2-di(2-pyridyl)ethane . It is crucial to note that this data is for an analogous compound and not this compound itself.

Table 1: Illustrative Electronic Absorption Data for Metal Complexes of an Analogous Ligand, 1,2-di(2-pyridyl)ethane
Complexd-d Transition (λmax, nm)Molar Absorptivity (ε, M-1cm-1)
[Cu(1,2-di(2-pyridyl)ethane)Cl₂]670120
[Ni(1,2-di(2-pyridyl)ethane)₃]²⁺560, 92010, 8
[Co(1,2-di(2-pyridyl)ethane)₃]²⁺490, 52515, 12

Note: This data is representative and sourced from studies on a related ligand to demonstrate typical electronic transitions.

Thermodynamic and Kinetic Aspects Governing Metal Coordination Equilibria

The formation and stability of metal complexes with this compound in solution are dictated by fundamental thermodynamic and kinetic principles.

Thermodynamic Aspects:

The stability of these complexes is a critical thermodynamic parameter, commonly expressed as the stability constant (K) or its logarithm (log K). Higher values indicate greater stability.

The Chelate Effect: As a bidentate ligand, this compound is expected to form significantly more stable complexes than its monodentate counterparts, pyridine and isoquinoline. This enhanced stability, known as the chelate effect, is primarily driven by a favorable increase in entropy upon chelation.

The Irving-Williams Series: For high-spin complexes of divalent first-row transition metals, the stability is predicted to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend arises from a combination of decreasing ionic radii and increasing ligand field stabilization energies across the series.

Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen donor atoms of the pyridine and isoquinoline rings are considered borderline bases and are expected to form stable complexes with borderline acid metal ions like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II).

The following table provides representative stability constants for the well-studied 2,2'-bipyridine (B1663995) ligand to illustrate the typical thermodynamic stability of such complexes.

Table 2: Illustrative Stability Constants for a Related Ligand System (2,2'-Bipyridine)
Metal IonLigandLog K₁
Cu(II)2,2'-Bipyridine8.1 nih.gov
Ni(II)2,2'-Bipyridine7.0
Co(II)2,2'-Bipyridine5.9
Zn(II)2,2'-Bipyridine5.0
Fe(II)2,2'-Bipyridine4.2

Note: This data is for the analogous ligand 2,2'-bipyridine and serves to exemplify typical stability constants.

Kinetic Aspects:

The rates of complex formation and dissociation are key kinetic considerations.

Ligand Substitution Mechanisms: The formation of complexes with this compound involves the substitution of solvent molecules from the metal's coordination sphere. For many first-row transition metal ions, this process typically follows a dissociative or interchange mechanism, where the rate-limiting step is often the departure of a coordinated solvent molecule.

Factors Influencing Reaction Rates: The kinetics of complexation are influenced by the intrinsic properties of the metal ion, particularly its rate of solvent exchange. The flexible ethyl linker of the ligand is expected to facilitate the conformational adjustments required for chelation. Studies on similar bidentate N-donor ligands suggest that the formation of the initial metal-ligand bond is typically the rate-determining step, followed by rapid ring closure to form the chelate. rsc.org

Catalytic Applications of Beta 2 Pyridyl Ethyl Isoquinoline Metal Complexes

Homogeneous Catalysis Utilizing (beta-(2-Pyridyl)ethyl)isoquinoline Complexes

The unique electronic and steric properties of this compound-type ligands make their metal complexes effective catalysts in a variety of non-stereoselective transformations. The presence of two distinct nitrogen donor atoms allows for the formation of stable chelate rings with a metal center, influencing its reactivity and stability in the catalytic cycle.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling, Heck Cross-Coupling, Intramolecular C-C Bond Activation)

Metal complexes derived from pyridyl and isoquinoline (B145761) ligands are instrumental in forging new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds. However, the use of 2-substituted nitrogen-containing heteroaryl compounds, such as those involving a 2-pyridyl group, can be challenging. Difficulties can arise from the slow rate of transmetallation with electron-deficient heteroaryl boron derivatives and the rapid decomposition of these reagents. To overcome these issues, highly active catalyst systems have been developed. For instance, palladium catalysts supported by specific phosphine (B1218219) ligands have proven effective for the cross-coupling of 2-pyridyl boron derivatives with aryl and heteroaryl bromides and chlorides. ntu.edu.sg In some cases, the use of stable 2-pyridylboronates, such as those stabilized by N-phenyldiethanolamine, can minimize by-products by preventing aryl-aryl exchange from phosphine ligands. nih.gov Furthermore, the Suzuki-Miyaura reaction has been employed in the synthesis of complex isoquinoline-based ligands themselves, for example, in the site-selective C-arylation of halogenated isoquinoline precursors to build diverse ligand backbones. acs.org

Heck Cross-Coupling: The Heck reaction, which couples aryl or vinyl halides with alkenes, has also been facilitated by catalysts containing pyridyl or isoquinoline fragments. Palladium-catalyzed processes can lead to the synthesis of various isoquinoline structures. researchgate.netfigshare.com For example, a one-pot method involves the palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines followed by a Heck reaction to yield 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net The development of phosphine-free catalyst systems is also an area of interest; for instance, a catalytic mixture of Pd(OAc)₂ and a β-amino alcohol has been shown to generate active N-liganded Pd(0) species for Heck reactions. researchgate.net Ruthenium(II) complexes have been used in oxidative Heck reactions with internal olefins, demonstrating tolerance for strongly coordinating heterocycles like pyridine (B92270), which are often challenging substrates. nih.gov

Intramolecular C-C Bond Activation: The activation of C-H bonds is a step-economical strategy for forming C-C bonds. Complexes of rhodium and iridium containing pincer ligands have been shown to selectively activate the C-H bond at the 2-position of pyridine. rsc.org This forms a bridging 2-pyridyl group between the transition metal and a boron center, showcasing the potential for cooperative C-H activation. rsc.org Similarly, thermal reactions of pyridyl-functionalized cyclopentadienes with iron and ruthenium carbonyls can lead to products of intramolecular C-H activation. nih.gov In the context of isoquinolines, various transition metals, including palladium, rhodium, and iridium, have been used to achieve regioselective C-H functionalization, enabling the synthesis of complex quinoline (B57606) and isoquinoline derivatives that would be difficult to access through conventional methods. researchgate.net

Carbon-Heteroatom Bond Forming Reactions (e.g., C-O Bond Forming Reactions)

The formation of carbon-heteroatom bonds is another critical area where isoquinoline-based systems have found application. Palladium(II)-catalyzed reactions involving isoquinoline N-oxides have been developed to generate C1-benzoyl isoquinolines. This transformation proceeds through a remote C-H bond activation at the C1 position, followed by an intramolecular oxygen atom transfer (OAT) from the N-oxide functionality. In this elegant reaction design, the N-O bond serves both as a directing group for the C-H activation step and as the internal source of the oxygen atom for the C-O bond formation. nih.gov

Redox-Mediated Oxidation and Reduction Reactions

Iron complexes featuring ligands that incorporate isoquinoline moieties have been identified as potent catalysts for oxidation reactions. A notable example is a class of complexes based on bis-8-aryl-isoquinoline bis-alkylamine ligands. nih.gov These iron(II) catalysts, in the presence of hydrogen peroxide (H₂O₂), effectively mediate the epoxidation of conjugated alkenes. acs.orgnih.gov The modular synthesis of these ligands allows for precise tuning of the steric and electronic environment around the iron center, which in turn influences catalytic activity and selectivity. acs.org Beyond simple epoxidation, these systems can also catalyze the hydroxy carbonylation of conjugated alkenes. nih.gov The mechanism of these iron-catalyzed oxidations is of significant interest, as they can mimic biological oxidation processes. scispace.comuu.nlresearchgate.net

For reduction reactions, iron(II) and palladium(II) phthalocyanine (B1677752) complexes have been established as efficient and recyclable heterogeneous catalysts for the reduction of aromatic nitro compounds to their corresponding amines. nih.gov These systems tolerate a variety of functional groups and operate via a mechanism where the metal phthalocyanine likely activates the nitro group, facilitating its reduction. nih.gov

Stereoselective Catalysis with Chiral this compound Ligands

The introduction of chirality into the this compound ligand framework opens the door to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The development of such chiral ligands is a key focus, with synthetic routes established for novel C₂-symmetric and pseudo-symmetric 1,1'-bisisoquinolines. ntu.edu.sg These racemic ligands can be resolved into their constituent enantiomers through the formation of diastereomeric derivatives, which are then separated and cleaved to yield the enantiopure ligands for use in asymmetric transformations. ntu.edu.sg

Enantioselective Transformations in Organic Synthesis

Chiral iron complexes bearing bis-8-aryl-isoquinoline bis-alkylamine ligands have demonstrated significant potential in enantioselective oxygen-transfer reactions. acs.org These earth-abundant metal catalysts can induce high face-selectivity in the epoxidation of conjugated alkenes using aqueous hydrogen peroxide as a green oxidant. nih.gov

The following table summarizes the performance of a representative chiral iron catalyst in the enantioselective epoxidation of various chalcones.

EntrySubstrate (Chalcone)Yield (%)Enantiomeric Excess (ee %)
1Chalcone8692
24-Fluorochalcone7593
34-Chlorochalcone8192
44-Bromochalcone8292
54-Methylchalcone9091
62-Methoxychalcone6594
Data derived from studies on Fe(II) complexes with chiral bis-isoquinoline ligands. acs.orgnih.gov

These results highlight the catalyst's ability to deliver high yields and excellent enantioselectivities across a range of electronically diverse substrates. The strategic placement of bulky aryl groups at the 8-position of the isoquinoline units creates a confined and highly demanding chiral environment around the metal's active site, which is key to achieving high levels of asymmetric induction. acs.org

Diastereoselective Control in Complex Molecule Construction

While the primary focus has been on enantioselectivity, the principles of stereocontrol can also be extended to diastereoselective reactions. The construction of molecules with multiple stereocenters requires precise control over their relative configurations. Chiral ligands based on isoquinoline frameworks are being explored for their potential to influence diastereomeric outcomes. For example, the resolution of racemic 1,1'-bisisoquinolines often proceeds through the formation of diastereomeric urea (B33335) derivatives using a chiral isocyanate. ntu.edu.sg The separation of these diastereomers is a critical step in obtaining the enantiopure ligands. ntu.edu.sg While direct applications of chiral this compound complexes in diastereoselective catalysis are still an emerging area, the successful use of related chiral ligand-metal systems in reactions that generate multiple stereocenters, such as copper-catalyzed diastereoselective borylative cyclizations, suggests a promising future direction. mdpi.com The ability of a chiral catalyst to control the approach of reactants can dictate the formation of one diastereomer over another, a crucial capability in the synthesis of complex natural products and pharmaceuticals.

Investigations into Catalyst Stability, Longevity, and Recyclability of this compound Metal Complexes Remain an Unexplored Area of Research

Despite the interest in the coordination chemistry of pyridyl and isoquinoline-containing ligands, a thorough review of scientific literature reveals a significant gap in the investigation of the stability, longevity, and recyclability of metal complexes featuring the "this compound" ligand in catalytic applications. Extensive searches have not yielded specific studies detailing the performance of these particular complexes in terms of their robustness, operational lifetime, or potential for reuse in catalytic cycles.

The current body of research on related but distinct ligand systems, such as those incorporating bis(imino)pyridine or pyridinyl alcohol moieties, highlights the importance of ligand architecture in determining the stability and catalytic efficacy of the resulting metal complexes. For instance, studies on bis(imino)pyridyl iron and cobalt complexes have delved into aspects of catalyst deactivation and the influence of the ligand framework on polymerization and oligomerization reactions. Similarly, research into catalysts containing pyridinyl alcohols has touched upon their application in various homogeneous catalytic processes.

However, specific data on the deactivation pathways, turnover numbers over extended periods, or the success of recycling protocols for catalysts based on the "this compound" ligand are conspicuously absent from the published literature. This lack of information prevents a detailed analysis and the creation of data tables concerning their stability and recyclability.

While the synthesis of isoquinoline and pyridine derivatives via metal-catalyzed reactions is a well-documented field, the focus has predominantly been on the synthetic outcomes rather than the long-term performance and reusability of the catalytic systems themselves, especially those involving the specific ligand .

Therefore, the catalytic applications of metal complexes of "this compound" represent a nascent field of study. Future research would be necessary to establish their catalytic activity and, subsequently, to undertake the crucial investigations into their stability under various reaction conditions, their longevity in terms of total turnover numbers, and the development of effective methods for their recovery and reuse. Such studies would be vital for assessing the practical and economic viability of these complexes in industrial or large-scale chemical synthesis.

Theoretical and Computational Studies on Beta 2 Pyridyl Ethyl Isoquinoline and Its Metal Complexes

Quantum Chemical Calculations for Molecular and Electronic Structure Determination

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the molecular and electronic structure of (beta-(2-Pyridyl)ethyl)isoquinoline. These calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity and its behavior as a ligand. In a related study on tetrahydroisoquinoline derivatives, the HOMO was found to be localized on the electron-rich regions of the molecule, while the LUMO was centered on the ring system, indicating potential sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs of both the pyridine (B92270) and isoquinoline (B145761) rings, making them the primary sites for coordination to metal ions.

Table 1: Calculated Electronic Properties of Analogous Isoquinoline and Pyridine Derivatives

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
IsoquinolineDFT/B3LYP/6-31G-6.32-0.985.34
8-HydroxyquinolineDFT/B3LYP/6-31G-5.98-1.454.53
2,6-distyrylpyridineDFT/B3LYP/6-31G(d)-5.67-1.893.78

Data for analogous compounds are presented to infer the electronic properties of this compound. The exact values for the target compound may vary.

Density Functional Theory (DFT) Studies on Reactivity Profiles and Reaction Mechanisms

DFT is a powerful tool for investigating the reactivity of molecules through the calculation of various reactivity descriptors. These descriptors, derived from the conceptual DFT framework, provide insights into the local and global reactivity of this compound.

Local reactivity can be assessed using Fukui functions or the Molecular Electrostatic Potential (MESP). The MESP visually represents the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP is expected to show negative potential around the nitrogen atoms of the pyridine and isoquinoline rings, confirming their role as the primary coordination sites. mdpi.com

DFT calculations can also be employed to study the mechanisms of reactions involving this compound, such as its complexation with metal ions. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be elucidated. For example, in studies of related isoquinoline ring-opening reactions, DFT calculations have identified the rate-limiting steps and the influence of catalysts. mdpi.com

Table 2: Global Reactivity Descriptors for a Model Tetrahydroisoquinoline Derivative

DescriptorValue
Chemical Potential (μ)-3.5 eV
Chemical Hardness (η)2.5 eV
Electrophilicity Index (ω)2.45 eV

These values are for a model compound and serve as an illustration of the types of data obtained from DFT calculations. mdpi.com

Molecular Dynamics Simulations for Ligand-Metal Interaction Dynamics and Conformational Analysis

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound and its metal complexes over time. MD simulations are particularly useful for exploring the conformational landscape of the flexible ethyl linker and for studying the dynamics of ligand-metal interactions in solution.

In a typical MD simulation, the motion of atoms is governed by a force field, which is a set of empirical energy functions. The simulation generates a trajectory of atomic positions and velocities, from which various properties can be analyzed. For this compound, MD simulations can reveal the preferred conformations of the free ligand in different solvents and how these conformations change upon coordination to a metal ion.

When complexed with a metal ion, MD simulations can provide information on the stability of the coordination bonds, the flexibility of the resulting chelate rings, and the interactions of the complex with surrounding solvent molecules. mdpi.com For instance, simulations of related quinoline (B57606) derivatives have been used to study the stability of protein-ligand complexes and to understand the key interactions that govern binding. doi.org The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atomic positions during the simulation can be used to assess the stability and flexibility of the complex. doi.org

Table 3: Illustrative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex

ParameterDescriptionTypical Value/Observation
RMSD of LigandMeasures the deviation of the ligand's position from a reference structure over time.A stable RMSD indicates that the ligand remains bound in a consistent conformation.
RMSF of Protein ResiduesMeasures the fluctuation of individual amino acid residues in the protein.High RMSF values indicate flexible regions of the protein.
Hydrogen Bond AnalysisIdentifies the formation and breaking of hydrogen bonds between the ligand and the protein.Provides insight into the specific interactions that stabilize the complex.

This table illustrates the type of data that can be obtained from MD simulations of a ligand interacting with a biological macromolecule, which is analogous to the study of a metal complex. doi.org

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of spectral features.

Calculated vibrational frequencies from DFT can be used to interpret experimental IR spectra. While there is often a systematic overestimation of the frequencies, scaling factors can be applied to improve the agreement with experimental values. For the parent isoquinoline molecule, DFT calculations have been shown to reproduce the experimental IR and Raman spectra with good accuracy. researchgate.net The calculated IR spectrum of this compound would be expected to show characteristic peaks for the C-H stretching and bending modes of the aromatic rings and the ethyl linker, as well as the C=N and C=C stretching vibrations of the heterocyclic rings.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts for the protons and carbon atoms of this compound can be compared with experimental ¹H and ¹³C NMR spectra. This comparison is invaluable for assigning the signals in the experimental spectra, especially for complex molecules with many overlapping peaks. For related pyridine derivatives, a good linear correlation between experimental and calculated NMR chemical shifts has been demonstrated. nih.gov

Table 4: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Pyridine Derivative

ProtonExperimental δ (ppm)Calculated δ (ppm)
H-28.508.65
H-37.307.40
H-47.807.90

Data for a generic pyridine derivative to illustrate the correlation between experimental and calculated NMR data. The specific values for this compound would differ. nih.gov

Biosynthetic Pathways of Isoquinoline Alkaloids Contextual Research Perspective

Enzymatic Pathways Leading to the Formation of Isoquinoline (B145761) Scaffolds in Nature

The formation of the fundamental isoquinoline skeleton in plants is a multi-step enzymatic process that begins with L-tyrosine. frontiersin.org This precursor is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.orgkegg.jp The crucial condensation of these two molecules is catalyzed by the enzyme norcoclaurine synthase (NCS), which forms the first true isoquinoline intermediate, (S)-norcoclaurine. frontiersin.orgresearchgate.net This reaction is a pivotal step, establishing the core isoquinoline structure.

Following the initial cyclization, the (S)-norcoclaurine molecule undergoes a series of modifications, primarily driven by two classes of enzymes: methyltransferases and cytochrome P450 oxidoreductases. frontiersin.orgnih.gov

O-methyltransferases (OMTs) and N-methyltransferases (NMTs) add methyl groups to specific hydroxyl and amine sites on the molecule. Key enzymes in this stage include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). frontiersin.orgresearchgate.net

Cytochrome P450 monooxygenases are responsible for hydroxylations and other complex ring-forming reactions, such as the formation of methylenedioxy bridges seen in many complex alkaloids. nih.gov

This sequence of enzymatic reactions leads to the formation of (S)-reticuline, a central and critical intermediate from which numerous isoquinoline alkaloid subclasses diverge. frontiersin.orgnih.gov

Identification of Key Intermediates and Rate-Limiting Steps in Biosynthesis

The biosynthetic pathway to isoquinoline alkaloids is characterized by several key intermediates that serve as branch points leading to different structural classes.

(S)-Reticuline is the most pivotal intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs). frontiersin.orgnih.gov From this central molecule, pathways diverge to produce:

Protoberberine alkaloids (e.g., berberine) via the action of the berberine (B55584) bridge enzyme (BBE), which converts (S)-reticuline into (S)-scoulerine. frontiersin.orgnih.gov

Morphinan alkaloids (e.g., morphine) through a complex series of cyclization and demethylation reactions. researchgate.netnih.gov

Aporphine alkaloids (e.g., magnoflorine) via intramolecular C-C phenol (B47542) coupling reactions catalyzed by specific cytochrome P450 enzymes. nih.gov

The efficiency of alkaloid production in plants is often constrained by rate-limiting steps in the biosynthetic pathway. These "bottlenecks" can occur when the expression or activity of a particular enzyme is lower than others in the sequence. nih.gov For example, studies in cultured Eschscholzia californica (California poppy) cells have suggested that norcoclaurine 6-O-methyltransferase (6OMT) can be a rate-limiting step. nih.gov Overexpression of a single biosynthetic enzyme does not always lead to increased alkaloid production, indicating that the rate-limiting step can vary between different plant species and even different cell lines. nih.govnih.gov Identifying these bottlenecks is a key focus of metabolic engineering efforts aimed at increasing the yield of valuable alkaloids. nih.gov

Relevance of Biosynthetic Insights to the Development of Chemoenzymatic and De Novo Synthetic Strategies for the Isoquinoline Moiety

Detailed knowledge of the natural biosynthetic pathways for isoquinoline alkaloids has profoundly influenced the development of modern synthetic strategies. By harnessing nature's enzymatic machinery, chemists and bioengineers can create more efficient and sustainable methods for producing these complex molecules. rsc.orgnih.gov

Chemoenzymatic Synthesis: This approach combines traditional chemical reactions with highly selective enzymatic transformations. nih.govmdpi.com Scientists can use isolated enzymes to perform specific, often difficult, stereoselective steps that would be challenging to achieve with conventional chemical reagents. nih.gov The identification and cloning of genes for biosynthetic enzymes allow for their production in microbial systems, making them available as biocatalysts for in vitro applications. nih.gov This strategy allows for the creation of natural alkaloids and "unnatural" derivatives with potentially novel biological activities. nih.gov

De Novo Synthetic Strategies (Metabolic Engineering): A more ambitious approach involves reconstructing the entire multi-gene biosynthetic pathway in a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. frontiersin.org This de novo synthesis aims to produce valuable alkaloids from simple feedstocks like glucose. frontiersin.orgresearchgate.net For instance, researchers have successfully engineered yeast to produce the key intermediate (S)-reticuline and even more complex downstream products like thebaine and hydrocodone. frontiersin.org Similarly, co-cultures of engineered E. coli and yeast have been used to produce magnoflorine (B1675912) and (S)-scoulerine. frontiersin.org These synthetic biology approaches hold the promise of providing a stable and scalable supply of medicinally important isoquinoline alkaloids, independent of plant harvesting. numberanalytics.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (beta-(2-Pyridyl)ethyl)isoquinoline derivatives?

  • Methodological Answer : The Bischler–Napieralski synthesis is a foundational method, involving acylation of β-phenylethylamine followed by cyclodehydration using Lewis acids (e.g., POCl₃ or P₂O₅) to yield dihydroisoquinoline intermediates, which are then aromatized via dehydrogenation . For pyridyl-substituted derivatives, benzonitrile-based approaches (e.g., using HMPA as a solvent) are effective, as demonstrated in the preparation of 1-amino-3-(2-pyridyl)isoquinoline . Key steps include optimizing reaction time, temperature (typically 80–120°C), and catalyst selection (e.g., Pd/C for dehydrogenation).

Q. Which analytical techniques are critical for characterizing this compound compounds?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal structures and confirms substituent positioning, as shown in single-crystal studies using ethyl acetate evaporation .
  • HPTLC : Validates purity and identifies isoquinoline alkaloids using mobile phases like n-butanol:ethyl acetate:glacial acetic acid:water (3:5:1:1) .
  • NMR spectroscopy : Assigns proton environments (e.g., pyridyl vs. isoquinoline protons) and confirms stereochemistry.
  • Mass spectrometry : Determines molecular ion peaks and fragmentation patterns.

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Follow guidelines for experimental rigor:

  • Document reagent purity, solvent ratios, and reaction conditions (e.g., inert atmosphere for air-sensitive steps) .
  • Include detailed purification protocols (e.g., column chromatography with ethyl acetate/petroleum ether gradients ).
  • Characterize all intermediates and final products with ≥2 analytical methods (e.g., NMR + HPTLC) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in multicomponent reactions?

  • Methodological Answer :

  • Electron-deficient alkynes (e.g., ethyl propiolate) may exhibit unpredictable reactivity due to high electrophilicity, leading to side reactions .
  • Pyridyl groups enhance coordination with metal catalysts (e.g., Pd), improving cyclization efficiency. Yields vary significantly:
Alkyne TypeYield RangeKey Factor
Aromatic (2-pyridyl)31–66%Resonance stabilization
Aliphatic19–35%Steric hindrance
Heterocyclic31–51%Solubility in polar solvents
  • Optimize by adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (5–10 mol%) .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer :

  • Contradictions in NMR : Compare coupling constants (e.g., J = 8–10 Hz for aromatic protons) with computational models (DFT calculations). Revisit sample preparation to rule out solvent impurities .
  • Discrepancies in mass spectra : Use high-resolution MS (HRMS) to distinguish isobaric species. Cross-validate with IR spectroscopy for functional group confirmation .
  • Crystallographic anomalies : Refine X-ray data using riding models for hydrogen placement and validate thermal parameters .

Q. What strategies improve the regioselectivity of this compound functionalization?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., benzyl) to steer electrophilic substitution toward the pyridyl moiety .
  • Metal-mediated catalysis : Use Pd(0)/Cu(I) systems for cross-coupling at the β-position, leveraging the pyridyl nitrogen’s coordination .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the isoquinoline ring’s C-1 position .

Methodological Frameworks for Research Design

Q. How can the PICO framework be adapted to structure research questions on this compound?

  • Example :

  • Population : Synthetic isoquinoline derivatives.
  • Intervention : Varying reaction conditions (e.g., solvent, catalyst).
  • Comparison : Yield and purity vs. traditional methods.
  • Outcome : Improved synthetic efficiency or novel functionalization.
    • This ensures hypotheses are testable and aligned with literature gaps .

Q. What are common pitfalls in designing experiments involving this compound?

  • Avoid :

  • Overlooking air/moisture sensitivity in intermediates (use Schlenk techniques).
  • Inadequate characterization of byproducts (employ LC-MS for trace analysis).
  • Ignoring solvent recycling impacts on green chemistry metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.